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Compound of Interest

Compound Name: 3-(Bromomethyl)pyridine

Cat. No.: B1585428 Get Quote

Introduction
3-(Bromomethyl)pyridine is a pivotal heterocyclic building block in modern organic and

medicinal chemistry. As a derivative of pyridine, a core structure in numerous natural products

and pharmaceuticals, this reagent serves as a versatile electrophile for introducing the pyridin-

3-ylmethyl moiety into a wide array of molecular scaffolds.[1] Its utility is primarily derived from

the reactive bromomethyl group, which readily participates in nucleophilic substitution

reactions, making it an indispensable tool for researchers in drug discovery and materials

science. This guide provides a comprehensive overview of 3-(Bromomethyl)pyridine,

focusing on its chemical properties, reactivity, applications, and essential safety protocols for its

handling and use. While the free base is known, it is most commonly supplied and utilized as

its more stable hydrobromide salt, which will be the primary focus of this document.

Identification and Physicochemical Properties
3-(Bromomethyl)pyridine is typically handled as its hydrobromide salt to enhance stability and

shelf-life. The salt form mitigates the lachrymatory and reactive nature of the free base. It is

crucial for researchers to distinguish between the free base and the hydrobromide salt, as their

molecular weights and physical properties differ significantly.
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Property
3-(Bromomethyl)pyridine
Hydrobromide

3-(Bromomethyl)pyridine
(Free Base)

CAS Number 4916-55-6[2] 10489-05-1 (less common)

Molecular Formula C₆H₆BrN · HBr[2] C₆H₆BrN[3]

Molecular Weight 252.93 g/mol [2] 172.02 g/mol [3]

Appearance
White to brown crystalline solid

or powder[4]

Not typically isolated as a

stable solid

Melting Point 150-155 °C (lit.)[5] Not applicable

Boiling Point Decomposes
265.2 °C at 760 mmHg

(Predicted)

Solubility

Soluble in polar solvents like

DMF, DMSO; partially soluble

in water.

Soluble in common organic

solvents.

SMILES String Br[H].BrCc1cccnc1[5] C1=CC(=CN=C1)CBr

InChI Key
FNHPUOJKUXFUKN-

UHFFFAOYSA-N[5]

KHCXGFNZZRXOND-

UHFFFAOYSA-N

Synthesis and Reactivity
Synthesis: The synthesis of 3-(bromomethyl)pyridine hydrobromide typically starts from a

more readily available precursor like 3-picoline (3-methylpyridine) or 3-pyridinemethanol. A

common laboratory-scale synthesis involves the radical bromination of 3-picoline using N-

bromosuccinimide (NBS) and a radical initiator like AIBN. An alternative route involves the

treatment of 3-pyridinemethanol with a brominating agent such as hydrobromic acid (HBr) or

phosphorus tribromide (PBr₃). A published method for a related compound, 5-methyl-3-
(bromomethyl)pyridine hydrobromide, involves the treatment of the corresponding alcohol

with hydrogen bromide in xylene, with azeotropic removal of water to drive the reaction to

completion.[6]

Reactivity: The primary utility of 3-(bromomethyl)pyridine stems from its reactivity as an

alkylating agent. The carbon atom of the bromomethyl group is highly electrophilic, making it
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susceptible to attack by a wide range of nucleophiles. This SN2-type reaction is the

cornerstone of its application in synthesis.

Common nucleophiles that react with 3-(bromomethyl)pyridine include:

O-Nucleophiles: Alcohols and phenols, typically in the presence of a mild base, to form

pyridylmethyl ethers.[1][7]

N-Nucleophiles: Primary and secondary amines, as well as nitrogen-containing heterocycles

like imidazoles and pyrazoles, to form N-substituted pyridylmethyl derivatives.[8][9]

S-Nucleophiles: Thiols and thiophenols to generate pyridylmethyl thioethers.

C-Nucleophiles: Carbanions, such as those derived from malonates or other active

methylene compounds, to form new carbon-carbon bonds.

The use of the hydrobromide salt requires the presence of a base to first neutralize the salt and

liberate the reactive free base in situ. Typically, at least two equivalents of base are needed:

one to neutralize the HBr salt and a second to deprotonate the nucleophile or scavenge the

HBr generated during the alkylation reaction. Common bases for this purpose are mild, non-

nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃),

often used in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile.

Applications in Drug Discovery and Development
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous

approved drugs. Its ability to act as a hydrogen bond acceptor and its capacity to engage in π-

stacking interactions make it a valuable component for modulating pharmacokinetic and

pharmacodynamic properties. 3-(Bromomethyl)pyridine provides a direct and efficient means

to incorporate the pyridin-3-ylmethyl group, which can serve as a key pharmacophore or a

versatile linker.

For instance, derivatives of 3-(bromomethyl)pyridine are crucial intermediates in the

synthesis of various therapeutic agents. A notable example is the synthesis of Rupatadine, an

antihistamine, which utilizes 5-methyl-3-(bromomethyl)pyridine as a key intermediate.[6] The

ability to readily form ether and amine linkages allows for the rapid generation of compound

libraries for lead optimization in drug discovery programs targeting a wide range of diseases.
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Experimental Protocol: O-Alkylation of a Phenol
This section provides a representative, field-proven protocol for the O-alkylation of a phenol

using 3-(bromomethyl)pyridine hydrobromide. This procedure is based on standard

Williamson ether synthesis conditions widely employed for similar alkylating agents.[10][11]

Objective: To synthesize 3-((4-methoxyphenoxy)methyl)pyridine.

Reaction Scheme:

Materials:

3-(Bromomethyl)pyridine hydrobromide (1.0 eq)

4-Methoxyphenol (1.05 eq)

Anhydrous Potassium Carbonate (K₂CO₃, powder) (2.5 eq)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl Acetate (EtOAc)

Deionized Water

Brine (saturated aq. NaCl)

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an

inert atmosphere (e.g., nitrogen or argon), add 4-methoxyphenol (1.05 eq) and anhydrous

potassium carbonate (2.5 eq).

Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per mmol of the limiting reagent) to

the flask. Stir the resulting suspension at room temperature for 15-20 minutes to facilitate the

deprotonation of the phenol.
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Reagent Addition: Add 3-(bromomethyl)pyridine hydrobromide (1.0 eq) to the suspension.

Reaction Execution: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until

reaction completion is confirmed by TLC or LC-MS analysis.

Work-up (Quenching): Cool the reaction mixture to room temperature. Carefully pour the

mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of

DMF used).

Extraction: Extract the aqueous phase with ethyl acetate (3 x volume of DMF).

Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and

brine (1x) to remove residual DMF and inorganic salts.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the

crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, typically

using a hexane/ethyl acetate gradient, to afford the pure 3-((4-

methoxyphenoxy)methyl)pyridine.

Causality and Self-Validation:

Choice of Base (K₂CO₃): Potassium carbonate is a sufficiently strong base to deprotonate

the phenol (pKa ≈ 10) and neutralize the HBr salt, but it is mild enough to prevent side

reactions. Its insolubility in the organic phase during extraction simplifies the work-up.[10][11]

Choice of Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves the

reactants and facilitates the SN2 reaction by stabilizing the transition state without solvating

the nucleophile excessively.[10][11]

Inert Atmosphere: Prevents potential side reactions involving atmospheric moisture or

oxygen, ensuring the integrity of the reagents.

Aqueous Work-up: The extensive washing with water is critical for removing the high-boiling

point DMF solvent, which is a common challenge in reactions of this type.
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Reaction Setup & Initiation

Reaction & Monitoring

Work-up & Extraction

Isolation & Purification

1. Add 4-Methoxyphenol &
 K₂CO₃ to flask

2. Add anhydrous DMF,
 stir 15 min

3. Add 3-(Bromomethyl)pyridine·HBr

4. Heat to 60-70 °C,
 stir for 4-6h

5. Monitor by TLC/LC-MS

6. Cool, pour into H₂O

7. Extract with EtOAc (3x)

8. Wash combined organics
 with H₂O and Brine

9. Dry (MgSO₄), filter,
 concentrate

10. Purify via Flash
 Chromatography

Pure Product:
3-((4-methoxyphenoxy)methyl)pyridine

Click to download full resolution via product page

Caption: Workflow for the O-alkylation of 4-methoxyphenol.
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Safety, Handling, and Storage
3-(Bromomethyl)pyridine hydrobromide is a hazardous chemical and must be handled with

appropriate safety precautions.

Hazard Classification: It is classified as corrosive. It causes severe skin burns and eye

damage (GHS05, H314).[5] It may also be harmful if swallowed, in contact with skin, or if

inhaled.

Personal Protective Equipment (PPE): Always handle this compound inside a certified

chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves

(e.g., nitrile), and chemical safety goggles and a face shield.[5]

Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Ensure adequate

ventilation. Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should

be stored in a corrosives-compatible cabinet, away from incompatible materials such as

strong oxidizing agents and strong bases.

First Aid:

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes,

occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while

removing contaminated clothing and shoes. Seek immediate medical attention.

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for

breathing. Seek immediate medical attention.

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical

attention.

Conclusion
3-(Bromomethyl)pyridine, particularly as its hydrobromide salt, is a potent and versatile

reagent for the introduction of the pyridin-3-ylmethyl group. Its predictable reactivity in SN2
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reactions with a variety of nucleophiles makes it a valuable tool in the synthesis of complex

molecules, especially within the pharmaceutical industry. A thorough understanding of its

properties, reactivity, and stringent adherence to safety protocols are paramount for its effective

and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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